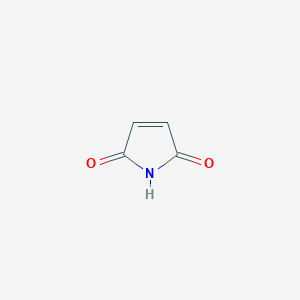
马来酰亚胺
描述
Maleimide is a chemical compound with the formula H2C2(CO)2NH . This unsaturated imide is an important building block in organic synthesis . The name is a contraction of maleic acid and imide, the -C(O)NHC(O)- functional group . Maleimides also describes a class of derivatives of the parent maleimide where the NH group is replaced with alkyl or aryl groups such as a methyl or phenyl, respectively .
Synthesis Analysis
Maleimides are synthesized through various methods. One method involves the desulfitative arylation of maleimide, providing both mono- and diaryl maleimides . Another method involves a palladium-catalyzed cyclization reaction of alkynes with isocyanides followed by hydrolysis . This enables a practical synthesis of a broad range of valuable polysubstituted maleimide derivatives under mild reaction conditions . Unsymmetrical 3,4-disubstituted maleimides have been synthesized by palladium-catalyzed cross-coupling reactions of indium organometallics with 3,4-dihalomaleimides .
Molecular Structure Analysis
Maleimide is a chemical compound with the formula H2C2(CO)2NH . This unsaturated imide is an important building block in organic synthesis . The name is a contraction of maleic acid and imide, the -C(O)NHC(O)- functional group .
Chemical Reactions Analysis
Maleimides exhibit a variety of chemical reactions. They are susceptible to additions across the double bond either by Michael additions or via Diels-Alder reactions . Bismaleimides are a class of compounds with two maleimide groups connected by the nitrogen atoms via a linker, and are used as crosslinking reagents in thermoset polymer chemistry .
Physical And Chemical Properties Analysis
Maleimides have various physical and chemical properties. For instance, the glass transition temperature of PBMC is 252 °C, 5% and 10% weight loss temperatures are successively 381 °C and 475 °C, and the relative dielectric constant (Dk) and dissipation (Df) at 1 Hz and 1 MHz are respectively 3.41 and 0.006, 3.35 and 0.020 .
科学研究应用
Advanced Drug Delivery Systems
Maleimide has been utilized to enhance drug delivery mechanisms. It is known for its ability to rapidly and covalently conjugate with thiol groups of cysteine residues in proteins or peptides . This property has been exploited to modify the surface of liposomes, creating advanced drug delivery systems. For instance, maleimide-modified pH-sensitive liposomes have shown improved drug delivery efficiency both in vitro and in vivo without increasing cytotoxicity . These liposomes have been used to encapsulate drugs like doxorubicin, demonstrating a potent antitumor effect in breast cancer models .
Bioelectronics and Biomedical Engineering
In the field of bioelectronics, maleimide-functionalized polymers have shown promise. The synthesis and characterization of maleimide functionalized poly(3,4-ethylenedioxythiophene) (PEDOT) polymers have been explored for their potential in biomedical interfaces . These materials can be tailored to precisely control the electrical and biological properties of poly(alkylthiophenes), which are of considerable interest for applications such as sensors, solar cells, and mechanical actuators .
Polymer and Biological Sciences
Maleimide chemistry is significant in polymer and biological sciences due to its application in various macromolecule systems. It has been used in the development of thermostability materials, self-healing systems, click reactions, and antibody-drug conjugates . This versatility stems from maleimide’s ability to react with a variety of moieties, allowing for precise sequence regulation in macromolecular engineering .
Nanotechnology
In nanotechnology, maleimide’s reactivity with sulfhydryl groups has been used to immobilize conjugates on surfaces such as silica beads. Its nanoparticles have been favored for conjugation with cell penetration peptides, which is crucial for the development of targeted drug delivery systems .
Catalysis
Maleimide has found applications in catalysis, particularly in Rhodium-catalyzed conjugate arylation with arylboronic acids . This application is important for the synthesis of complex organic molecules, which can be used in pharmaceuticals and material science.
Biocompatibility Studies
The biocompatibility of maleimide-modified materials has been examined using cell viability testing. This is essential for ensuring that biomedical devices and implants made from these materials are safe for use in living organisms .
Therapeutic Applications
Maleimide-modified compounds have been investigated for their therapeutic potential. For example, maleimide-modified liposomes have been used for the targeted delivery of chemotherapeutic agents, showing enhanced efficacy and reduced side effects .
Research and Development of New Materials
The ability of maleimide to covalently bond with various functional groups makes it a valuable tool in the research and development of new materials. Its applications in creating novel polymers and composites are being explored to advance material sciences .
作用机制
Target of Action
Maleimide primarily targets cysteine residues in proteins . The thiol group in cysteine is highly reactive and can readily react with maleimide to form a stable thiosuccinimide product . This reaction is highly selective for thiols, especially at a pH range of 6.5 to 7.5 . This selectivity allows maleimide to be used for site-selective modification of proteins, making it a popular method in bioconjugation technology .
Mode of Action
The interaction of maleimide with its targets involves a Michael addition or a Diels-Alder reaction . In the Michael addition, a thiol group from a cysteine residue adds across the carbon-carbon double bond of the maleimide ring . This results in the formation of a stable thiosuccinimide product . The maleimide moiety is relatively stable to degradation, allowing for easy work with the product to achieve the desired conjugates .
Biochemical Pathways
Maleimide derivatives have been found to affect the biosynthesis of chitin and β(1,3)glucan , components of the fungal cell wall . The membrane enzyme, β(1,3)glucan synthase, has been proposed as a putative primary target of N-substituted maleimides in Candida albicans cells . By inhibiting these enzymes, maleimide derivatives can disrupt the structural integrity of the fungal cell wall, leading to cell death .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of maleimide is limited. Maleimide and its derivatives are known to be soluble in organic solvents , suggesting that they may have good bioavailability
Result of Action
The molecular and cellular effects of maleimide’s action are primarily due to its ability to modify proteins selectively at cysteine residues . This can lead to the deactivation of enzymes, inhibition of metabolic pathways, and disruption of cell structures, which can ultimately lead to cell death . For example, N-substituted maleimides have been found to reduce intracellular iron levels in Candida albicans cells, leading to a decrease in the synthesis of ergosterol, an important component of fungal cell membranes . This results in increased permeability and reduced flow ordering of fungal cell membranes .
Action Environment
The action of maleimide is influenced by environmental factors such as pH. The reaction between a free thiol and a maleimide is chemoselective for thiols at a pH range of 6.5 to 7.5 . Above pH 7.5, free primary amines react competitively with thiols at the maleimide C=C bond . Therefore, the pH of the environment can significantly influence the selectivity and efficiency of maleimide’s action. Additionally, the stability of the maleimide moiety allows for its use in a variety of conditions, making it a versatile tool in bioconjugation .
安全和危害
属性
IUPAC Name |
pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2/c6-3-1-2-4(7)5-3/h1-2H,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEHTFAAVSWFBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25721-74-8, Array | |
| Record name | 1H-Pyrrole-2,5-dione, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25721-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3049417 | |
| Record name | Maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Maleimide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20725 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57264359 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Vapor Pressure |
0.00000277 [mmHg] | |
| Record name | Maleimide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20725 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Maleimide | |
CAS RN |
541-59-3 | |
| Record name | Maleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=541-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MALEIMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13684 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrrole-2,5-dione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Maleimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.990 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MALEIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2519R1UGP8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Maleimide primarily interacts with thiol groups, particularly cysteine residues in proteins, forming stable thioether bonds. [, , , , , ] This interaction can have various downstream effects depending on the target protein. For example, maleimide modification of cysteine residues in the ADP/ATP carrier protein was used to probe the topography of the protein and study its conformational changes during the catalytic cycle. [] Similarly, maleimide-based inhibitors were shown to target cysteine residues in NADP-malic enzyme, leading to irreversible enzyme inactivation. []
ANone:
- IR Spectroscopy: Strong absorption bands for the carbonyl groups (C=O) around 1700-1750 cm-1. [, ]
- NMR Spectroscopy: Distinct signals for the ethylenic protons and the protons on the nitrogen substituent. [, , ]
- Mass Spectrometry: Fragmentation patterns often involve the loss of carbon dioxide (CO2). []
- N-substituent on the maleimide ring: Different substituents can impact properties like Tg, thermal decomposition temperature (TDT), and solubility. [, , , ]
- Comonomer composition: The type and ratio of comonomers used in copolymerization can significantly influence the final polymer properties. [, , ]
- Crosslinking density: Higher crosslinking densities, achieved by varying the concentration of crosslinkable groups like vinyl groups, generally lead to improved thermal stability and solvent resistance in maleimide-containing polymers. [, ]
A: While maleimides themselves are not typically used as catalysts, their unique reactivity makes them valuable building blocks for designing catalytic systems. For instance, they can be incorporated into ligands for transition-metal catalysts or used as substrates in organocatalytic reactions. [, ] One notable application is in the organocatalytic asymmetric 1,4-conjugate addition reactions, where maleimides act as electrophiles for constructing various succinimide-based compounds. [] The reaction mechanisms, selectivity, and applications depend heavily on the specific catalyst system and reaction conditions employed.
ANone: Computational techniques play a crucial role in understanding maleimide chemistry and designing novel derivatives with improved properties.
- Molecular docking: This method predicts the preferred orientation and binding affinity of maleimide derivatives within the binding pockets of target proteins. [, , ] For instance, docking studies revealed that maleimide derivates interact with GSK3β through hydrogen bonding with residues at the hinge region. []
- Quantum chemical calculations: These calculations provide insights into molecular geometries, electronic structures, and spectroscopic properties of maleimides. [, ] DFT calculations were used to investigate the intermolecular interactions of maleimide-modified polyelectrolyte capsules, highlighting the role of hydrogen bonding in their therapeutic action. []
- QSAR modeling: This statistical method correlates the biological activity of maleimide derivatives with their structural and physicochemical properties. [] QSAR models were developed to explain the structure-activity relationship of maleimide-based GSK3β inhibitors, guiding the design of more potent compounds. []
ANone: Modifications to the N-substituent of the maleimide ring can drastically alter the compound's pharmacological profile:
- Hydrophobicity: Increasing the hydrophobicity of the N-substituent generally enhances binding affinity to hydrophobic pockets in target proteins. [] This was evident in the increased potency of N-methyl-2-phenylmaleimide compared to the corresponding pyrrole analogue as MAO-B inhibitors. []
- Steric effects: Bulky substituents can introduce steric hindrance, affecting the compound's ability to bind to the target site. [, ] QSAR models for GSK3β inhibitors highlighted the importance of steric factors in determining inhibitory potency. []
- Electronic effects: Electron-withdrawing or -donating groups on the N-substituent can influence the reactivity of the maleimide ring towards thiol groups. [, ] Studies on the hydrolysis rates of p-substituted phenylmaleimides demonstrated the impact of electronic effects on their stability. []
A: Maleimides are susceptible to hydrolysis, particularly in aqueous solutions, leading to the formation of less reactive maleamic acid derivatives. [] The rate of hydrolysis depends on factors like pH, temperature, and the nature of the N-substituent.
- Furan protection: The maleimide group can be protected by reacting it with furan via a Diels-Alder reaction, forming a stable adduct that can be deprotected later under specific conditions. [, ] This approach was used to synthesize thiol-reactive clickable cryogels for biomolecular immobilization. []
- PEGylation: Conjugating maleimides to polyethylene glycol (PEG) can improve their water solubility, increase circulation time in vivo, and reduce immunogenicity. [, ] A human GHR antagonist was successfully PEGylated using a site-specific approach, resulting in improved bioactivity and a longer half-life. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

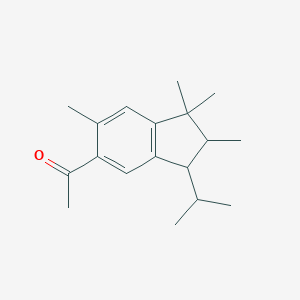
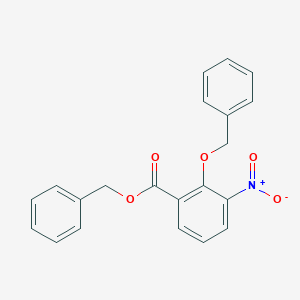
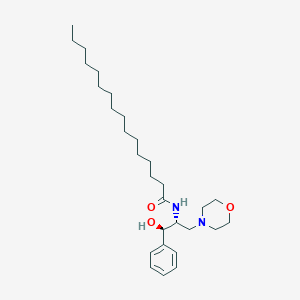


![Methyl methoxy[(methoxycarbonyl)amino]acetate](/img/structure/B117650.png)

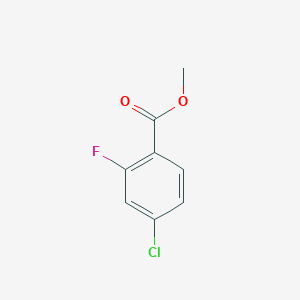
![(7R,8R,9S,13S,14S)-7,13-Dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B117660.png)




